4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a unique bicyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.184 g/mol . This compound is characterized by its three-ring structure, which includes an oxirane ring fused to a cyclopropane ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted derivatives of the original compound.
Scientific Research Applications
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For example, in photochemical reactions, the compound can form intermediate ketenes, which then undergo further reactions to produce different products . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
3-Oxabicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but lacks the three methyl groups present in this compound.
4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one: This compound contains a nitrogen atom in place of the oxygen atom in this compound, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which imparts distinct chemical and physical properties.
Biological Activity
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.184 g/mol. Its unique structure includes an oxirane ring and three methyl groups, which contribute to its distinct chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.184 g/mol |
IUPAC Name | This compound |
CAS Number | 33984-81-5 |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways and molecular targets. The presence of the oxirane ring enhances its reactivity, allowing it to participate in various chemical reactions such as oxidation and reduction, which can lead to the formation of biologically active derivatives.
Potential Mechanisms
- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Oxidative Stress Modulation : It has been suggested that similar bicyclic compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial activity. For instance, essential oil constituents with bicyclic structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Study Focus | Methodology | Key Findings |
---|---|---|
Antimicrobial Properties | Disc diffusion and MIC assays | Effective against various pathogens |
Antioxidant Activity | DPPH assay | Exhibited significant radical scavenging ability |
A study assessing essential oil constituents found that certain compounds could inhibit the growth of Plasmodium falciparum, with IC50 values ranging from 0.9 to 1528.8 μM . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Case Studies
- Case Study on Structural Analogues : Research on related bicyclic compounds has indicated that modifications in substitution patterns can significantly affect biological activity. For example, compounds with additional functional groups showed enhanced enzyme inhibition characteristics.
- Synergistic Effects : Investigations into combinations of essential oils revealed synergistic interactions that improved antimicrobial efficacy when paired with standard antibiotics . This suggests that this compound could enhance the effectiveness of existing antimicrobial agents.
Properties
CAS No. |
33984-81-5 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)8(3)4-5(8)6(9)10-7/h5H,4H2,1-3H3 |
InChI Key |
AQSFHZUKVHTJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2C(=O)O1)C)C |
Origin of Product |
United States |
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